molecular formula C14H21NO2 B4776078 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine

1-[3-(4-methoxyphenoxy)propyl]pyrrolidine

Cat. No.: B4776078
M. Wt: 235.32 g/mol
InChI Key: XMYQBMUUYBWZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Methoxyphenoxy)propyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a 3-(4-methoxyphenoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine typically involves the reaction of 4-methoxyphenol with 3-chloropropylamine to form 3-(4-methoxyphenoxy)propylamine. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methoxyphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products:

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of partially or fully hydrogenated aromatic rings.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-[3-(4-Methoxyphenoxy)propyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 1-[3-(4-Hydroxyphenoxy)propyl]pyrrolidine
  • 1-[3-(4-Chlorophenoxy)propyl]pyrrolidine
  • 1-[3-(4-Methylphenoxy)propyl]pyrrolidine

Uniqueness: 1-[3-(4-Methoxyphenoxy)propyl]pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain biological targets.

Properties

IUPAC Name

1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-5-7-14(8-6-13)17-12-4-11-15-9-2-3-10-15/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYQBMUUYBWZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.